REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][OH:14]>C(Cl)(Cl)Cl.N1C=CC=CC=1>[OH:14][CH2:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[NH:6][S:2]([CH3:1])(=[O:4])=[O:3]
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Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=CC=C1)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 12 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
washed with hydrochloric acid (2N, 200 ml×2)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel (EtOAc/hexane=1:3)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=CC=C1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |